molecular formula C13H9N5O6 B5019043 3-nitro-5-[3-(3-nitrophenyl)-2-triazen-1-yl]benzoic acid

3-nitro-5-[3-(3-nitrophenyl)-2-triazen-1-yl]benzoic acid

Cat. No.: B5019043
M. Wt: 331.24 g/mol
InChI Key: OXLHMIURMJJYGM-UHFFFAOYSA-N
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Description

3-Nitrobenzoic acid is a compound that is often used as an intermediate in the synthesis of other compounds. It is a strong acid that is soluble in relatively weak bases .


Synthesis Analysis

3-Nitrobenzoic acid can be prepared by nitrating benzoic acid at low temperatures .


Molecular Structure Analysis

The molecular formula for 3-Nitrobenzoic acid is C7H5NO4 .


Chemical Reactions Analysis

3-Nitrobenzoic acid can be used to prepare biaryl derivatives via Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides .


Physical and Chemical Properties Analysis

3-Nitrobenzoic acid is a white or light yellow monoclinic leaf-like crystal. It is soluble in acetone, chloroform, ethanol, and ether, slightly soluble in benzene, water, carbon disulfide, and petroleum ether, and more soluble in hot water .

Mechanism of Action

While the mechanism of action for “3-nitro-5-[3-(3-nitrophenyl)-2-triazen-1-yl]benzoic acid” is not known, similar compounds like 3,5-disubstituted benzamide derivatives have been found to activate glucokinase enzyme allosterically and show antidiabetic activity .

Safety and Hazards

3-Nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “3-nitro-5-[3-(3-nitrophenyl)-2-triazen-1-yl]benzoic acid” are not known, similar compounds like 3,5-disubstituted benzamide derivatives are being researched for their potential as antidiabetic medicines .

Properties

IUPAC Name

3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O6/c19-13(20)8-4-10(7-12(5-8)18(23)24)15-16-14-9-2-1-3-11(6-9)17(21)22/h1-7H,(H,14,15)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLHMIURMJJYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319979
Record name 3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671246
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

318271-34-0
Record name 3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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